molecular formula C7H7F2N3 B11821149 N'-amino-3,5-difluorobenzenecarboximidamide

N'-amino-3,5-difluorobenzenecarboximidamide

Cat. No.: B11821149
M. Wt: 171.15 g/mol
InChI Key: ITSXIVGDMJDGQP-UHFFFAOYSA-N
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Description

N’-amino-3,5-difluorobenzenecarboximidamide is a chemical compound with the molecular formula C7H7F2N3. It is known for its unique structure, which includes two fluorine atoms attached to a benzene ring, along with an amino group and a carboximidamide group.

Preparation Methods

The synthesis of N’-amino-3,5-difluorobenzenecarboximidamide typically involves the reaction of 3,5-difluorobenzonitrile with hydrazine hydrate under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

N’-amino-3,5-difluorobenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

N’-amino-3,5-difluorobenzenecarboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, N’-amino-3,5-difluorobenzenecarboximidamide is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising compound for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-amino-3,5-difluorobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N’-amino-3,5-difluorobenzenecarboximidamide can be compared with other similar compounds, such as:

The uniqueness of N’-amino-3,5-difluorobenzenecarboximidamide lies in its combination of functional groups, which imparts specific properties and reactivity that are valuable in various scientific and industrial applications.

Properties

IUPAC Name

N'-amino-3,5-difluorobenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N3/c8-5-1-4(7(10)12-11)2-6(9)3-5/h1-3H,11H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSXIVGDMJDGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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